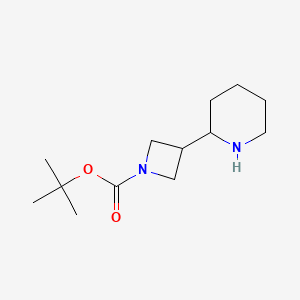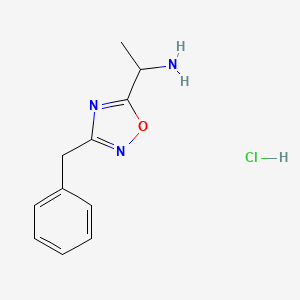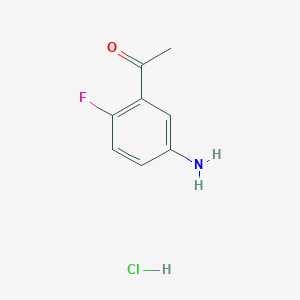![molecular formula C10H20N2 B1375904 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine CAS No. 1228682-15-2](/img/structure/B1375904.png)
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a chemical compound with the CAS Number: 1228682-15-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is 3-ethyloctahydro-2H-pyrido[1,2-a]pyrazine .
Molecular Structure Analysis
The InChI code for 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is 1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives, including structures similar to 3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine, play a crucial role in medicinal chemistry, offering a wide range of therapeutic applications. These compounds are integral to the design of drugs with diverse pharmacological activities such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of the piperazine scaffold is highlighted by its presence in numerous well-known drugs, underscoring its significant potential in drug discovery and development. Modifications to the piperazine nucleus can lead to notable differences in the medicinal properties of the resultant molecules, suggesting a broad avenue for research and therapeutic innovation (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Properties
Piperazine structures are also pivotal in the fight against Mycobacterium tuberculosis, with several molecules containing piperazine units showing potent activity against both drug-sensitive and drug-resistant strains. This highlights the importance of piperazine as a building block in the development of anti-TB molecules. The design and structure-activity relationship (SAR) of these compounds provide valuable insights for medicinal chemists aiming to create effective, selective, and cost-efficient antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Role in Antidepressant Development
The presence of a piperazine substructure is a common feature among many marketed antidepressants, which is not merely due to its favorable CNS pharmacokinetic profile but also its specific binding conformations in these therapeutic agents. This suggests that piperazine plays a significant role beyond just enhancing CNS activity, warranting further investigation into how it influences the design and efficacy of novel antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Environmental Applications
Beyond medicinal applications, piperazine derivatives are also explored in environmental contexts, such as in the development of novel nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based structures, have shown potential for significant improvements in water treatment processes, offering enhanced separation performance, water permeance, and antifouling properties. This underscores the versatility of piperazine derivatives in contributing to solutions for critical environmental challenges (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).
Safety And Hazards
Direcciones Futuras
Given the wide range of biological activities related to pyrrolopyrazine scaffold, which is a similar compound, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
3-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-12-6-4-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYRTYMUDUFVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCCCC2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
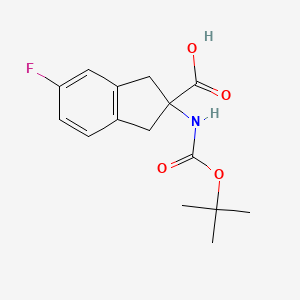
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
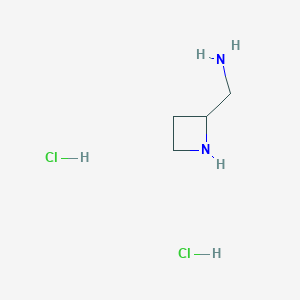

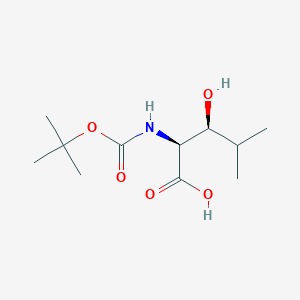
![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

